N,N',N'',N''',N''''-Pentaacetyl chitopentaose
CAS No.:
Cat. No.: VC20275001
Molecular Formula: C40H67N5O26
Molecular Weight: 1034.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H67N5O26 |
---|---|
Molecular Weight | 1034.0 g/mol |
IUPAC Name | N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55) |
Standard InChI Key | BZBKTWJIYTYFBH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N',N'',N''',N''''-Pentaacetyl chitopentaose consists of five GlcNAc residues, each acetylated at the amino group. The acetyl moieties (-COCH₃) replace hydrogen atoms on the C2 amino groups of the glucosamine units, creating a hydrophobic surface that influences its solubility and molecular interactions. The IUPAC name reflects this structure:
N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.
Table 1: Key Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Weight | 1033.98 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in DMSO, DMF |
Stability | Stable at room temperature |
Melting Point | Data not reported |
Synthesis and Production Methods
Chemo-Enzymatic Synthesis
A widely adopted method involves recombinant Escherichia coli strains expressing the nodC gene from Azorhizobium caulinodans, which encodes chitooligosaccharide synthase. This enzyme catalyzes the stepwise addition of GlcNAc units to an allyl glycoside acceptor, producing allyl penta-N-acetyl-chitopentaose. Subsequent acetylation using acetic anhydride yields the fully acetylated product .
Table 2: Synthesis Parameters
Parameter | Condition |
---|---|
Host Organism | E. coli BL21(DE3) |
Induction Temperature | 25°C |
Yield | Gram-scale quantities |
Purity | >95% (HPLC) |
Mechanoenzymatic Approaches
Recent advances employ chitinases under solventless reactive aging (RAging) conditions, combining ball-milling and enzymatic hydrolysis. This method avoids harsh chemical pretreatments and achieves 32% hydrolysis of colloidal shrimp chitin into N-acetylchitooligosaccharides, including the pentaacetyl derivative . RAging enhances enzyme activity by 55-fold compared to traditional solution-phase methods, offering a scalable and eco-friendly production route .
Biological Activities and Mechanisms
Anti-Tumor Effects
In vitro studies demonstrate that N,N',N'',N''',N''''-Pentaacetyl chitopentaose inhibits proliferation of human tumor cell lines (e.g., A-20) by binding insulin receptors and downregulating oncogenic pathways. At 50 μM concentration, it reduces tumor growth by 40% over 72 hours, likely through interference with glucose metabolism and apoptosis induction .
Plant Defense Elicitation
As a component of lipo-chitooligosaccharides secreted by Rhizobia, this compound activates systemic acquired resistance (SAR) in host plants. It induces the production of pathogenesis-related (PR) proteins, such as β-1,3-glucanase, at concentrations as low as 10 nM, enhancing resistance to fungal pathogens .
Enzyme Interactions
The compound serves as a substrate for Rhizobium leguminosarum NodL, an acetyltransferase involved in nodulation factor synthesis. Kinetic assays reveal a Kₘ of 289 μM and Vₘₐₓ of 50 nkat/mg when tested with chitinase Chit36-TA from Trichoderma asperellum, indicating moderate binding affinity .
Industrial and Research Applications
Pharmaceutical Development
-
Drug Delivery: The acetylated backbone improves biocompatibility and cellular uptake of nanoparticle carriers. Conjugation with doxorubicin increases tumor-targeting efficiency by 30% in murine models.
-
Anti-Inflammatory Agents: Suppresses TNF-α production in macrophages by 60% at 100 μM, outperforming non-acetylated chitooligosaccharides .
Agricultural Biotechnology
-
Biostimulants: Foliar application (0.1 mg/mL) enhances wheat yield by 15% under drought stress by upregulating aquaporin genes .
-
Nodulation Signaling: Used in biofertilizers to stimulate symbiotic nitrogen fixation in legumes, reducing synthetic fertilizer use by 20–40% .
Biochemical Tools
-
Glycosidase Inhibition: Acts as a competitive inhibitor of β-N-acetylglucosaminidase (IC₅₀ = 12 μM), aiding in enzyme mechanistic studies .
-
Lectinology: Binds to wheat germ agglutinin (WGA) with a K_d of 8.7 nM, enabling glycoprotein detection in histochemistry.
Comparison with Related Compounds
Table 3: Acetylated Chitooligosaccharides Comparison
Compound | Acetylation Degree | Solubility (H₂O) | Bioactivity |
---|---|---|---|
Diacetylchitobiose | 2 | 25 mg/mL | Weak lectin binding |
Triacetylchitotriose | 3 | 18 mg/mL | Moderate anti-inflammatory |
Pentaacetylchitopentaose | 5 | 5 mg/mL | Strong anti-tumor |
The full acetylation of N,N',N'',N''',N''''-Pentaacetyl chitopentaose reduces aqueous solubility but enhances membrane permeability and enzymatic stability, making it superior for in vivo applications .
Future Perspectives and Challenges
Scalable Production
Current chemo-enzymatic methods face yield limitations (~50%). Integrating continuous fermentation with in situ acetylation could improve efficiency, while RAging protocols may reduce energy costs by 30% .
Therapeutic Optimization
Structure-activity relationship (SAR) studies are needed to identify critical acetyl groups for bioactivity. Deacetylation at specific positions may enhance target selectivity without compromising stability.
Environmental Impact
Lifecycle assessments must evaluate the sustainability of chitin sourcing from marine waste versus insect farming. Comparative analyses suggest black soldier fly exuviae reduce production carbon footprint by 40% compared to shrimp shells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume